Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Design of polyhedral oligomeric silsesquioxane (POSS) based thermo-responsive amphiphilic hybrid copolymers for thermally denatured protein protection applications†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C4PY00936C
A series of thermo-responsive amphiphilic hybrid copolymers with a random brush-like structure were synthesized by copolymerizing hydrophilic poly(ethylene glycol)methacrylate (PEGMA) and hydrophobic polyhedral oligomeric silsesquioxane methacrylate (POSSMA) together with temperature sensitive poly(propylene glycol)methacrylate (PPGMA) via atom transfer radical polymerization (ATRP). The resulting poly(PEGMA–PPGMA–POSSMA) (PEPS) hybrid copolymers show a lower critical solution temperature (LCST) in the range of 31–33 °C. Static and dynamic light scattering (SLS and DLS) studies show that micellar structures created by the PEPS copolymer in aqueous media were core-shell structures and possessed a thick hydration layer. The presence of a small amount of POSS (3.1 wt%) in the PEPS copolymers lowered the CMC of the micelles at room temperature by one order of magnitude compared to samples without POSSMA (PEP). Incorporation of POSSMA also enhanced the stability of the formed micelles, i.e. PEPS containing 6.7 wt% POSS exhibited a constant hydrodynamic radius, Rh (∼65 nm), and an aggregation number, Nagg (∼350), when the temperature was varied from 20 to 70 °C while PEP without POSS showed a large increase in both Rh and Nagg values. On the other hand, the change of Rg as the temperature increases could be attributed to the PPG brush adopting a more extended and compact conformation below and above LCST respectively. The thermo-responsiveness of the PPG brush in PEPS hybrid micelles was also exploited to mimic the natural GroEL–GroES chaperone functionalities for renaturation of thermally denatured proteins. Above LCST of PPG, the chaperone-like system comes into effect with hydrophobic PPG domains on the micelle surface, providing spontaneous capture and protection of the unfolded proteins, thus inhibiting the undesired protein aggregation at elevated temperatures. Upon cooling, PPG returns to its hydrophilic state, thereby inducing the release of the bound unfolded proteins. The renaturation process of the detached proteins is spontaneously accomplished by the presence of PEG and OH-groups in the micelle corona. The working mechanism and thermal denaturation protection effect were also investigated by DLS, SLS and circular dichroism (CD) spectroscopy. In the presence of PEPS hybrid micelles, the protection efficiencies for GFP, lipase and lysozyme that can be achieved during the heat-induced denaturation process are 81.4%, 89.3% and 88.7%, respectively. Cell culture and cytotoxicity studies revealed that the PEPS hybrid micelles could be effectively internalized by C6 glioma cells and possess good cell biocompatibility. These interesting findings open up new opportunities to exploit PEPS hybrid copolymers as artificial chaperones for protecting unfolded proteins from toxic aggregation at high temperatures.
Detail
Combining the incompatible: Block copolymers consecutively displaying activated esters and amines and their use as protein-repellent surface modifiers with multivalent biorecognition†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C4PY00928B
We present the facile synthesis and orthogonal functionalization of diblock copolymers containing two mutually incompatible segments, i.e. primary amines and activated esters, that are displayed chronologically and synthesized by consecutive radical addition fragmentation transfer polymerization (RAFT) of suitably modified monomers. Post-polymerization modification of the active ester moieties with functionalized triethylene glycol derivatives (TEG-NH2/BiotinTEG-NH2) furnishes a protein-repellent block with specific biorecognition, and the activation of the amine groups via deprotection results in newly reactive primary amines. We subsequently use these amines as an anchoring layer for the coating of aldehyde-functionalized polystyrene (PS) colloids and demonstrate tight adhesion and enhanced protein-repellent characteristics combined with specific and multivalent biorecognition of avidin as a function of block ratios. Our strategy demonstrates a viable approach for orthogonal combination of widely needed, but mutually incompatible, functional groups into complex polymer architectures.
Detail
Supramolecular glycopolymers with thermo-responsive self-assembly and lectin binding†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY00939A
Incorporating monomers into sequence-defined synthetic macromolecules endows them to mimic nature which results in key residues being anchored in the molecular recognition pattern. Developing controlled carbohydrate sequences has critical importance in understanding the multivalent binding motifs of oligosaccharide and sequence-controlled glycopolymers to various lectins. Here, we describe the development of thermo-responsive copolymer scaffolds bearing adamantane groups that enable the formation of an inclusion complex with mono and hepta mannosylated-cyclodextrin molecules through host–guest interaction. We have demonstrated the synthesis of a triblock copolymer via RAFT polymerization, the complexation of the adamantane containing a thermoresponsive copolymer and α-D-mannose-CD, as well as their interactions with Con A.
Detail
Micelles from self-assembled double-hydrophilic PHEMA-glycopolymer-diblock copolymers as multivalent scaffolds for lectin binding†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY00797F
We introduce a novel double-hydrophilic hydroxyethylmethacrylate (HEMA) based diblock glycopolymer which self-assembles into homogeneous spherical micellar structures in water. The micellar structure renders surface-oriented N-acetylglucocosamine (GlcNAc) sugar moieties for strong multivalent glycan-mediated lectin binding. Structural analysis and lectin binding is performed by microscopy methods, dynamic light scattering (DLS) and two-focus fluorescence correlation spectroscopy (2fFCS), revealing a novel micellar type of multivalent sugar binding scaffold with high potential for biomedical applications.
Detail
Modular synthesis of glycopolymers with well-defined sugar units in the side chain via Ugi reaction and click chemistry: hetero vs. homo†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C6PY00734A
For synthetic glycopolymers, multivalent carbohydrate–protein interactions have been mostly studied in homoglycopolymers so far. However, natural oligosaccharides tend to consist of various sugars and this kind of heterogeneity is used to tune affinity and selectivity towards a specific receptor. Here we report a novel method to synthesize modularized heteroglycopolymers with well-defined sugar units in the side chain via Ugi reaction and click chemistry. To verify the modularized structures, mPEG-COOH was used as the model polymer substrate to test the Ugi reaction and subsequent click chemistry, and NMR, GPC and MALDI-TOF mass spectrometry confirmed our design. The obtained heteroglycopolymers (PM-GM) and homoglycopolymers (PM-GG and PM-MM) prepared via the methods assembled in aqueous medium with a diameter of 80 nm by DLS and 50 nm by TEM, and were used to investigate their interactions with lectins. Turbidity assay, QCM-D experiments and bacterial adhesion studies all demonstrate that heteroglycopolymers have higher affinity towards specific proteins than do homoglycopolymers, as a result of the heteromultivalent effect and binding ability between different sugar moieties and lectins.
Detail
Polymer-protein conjugation via a ‘grafting to’ approach – a comparative study of the performance of protein-reactive RAFT chain transfer agents†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C4PY01224K
Efficient polymer-protein conjugation is a crucial step in the design of many therapeutic protein formulations including nanoscopic vaccine formulations, antibody-drug conjugates and to enhance the in vivo behaviour of proteins. Here we aimed at preparing well-defined polymers for conjugation to proteins by reversible addition–fragmentation chain transfer (RAFT) polymerization of both acrylates and methacrylamides with protein-reactive chain transfer agents (CTAs). These RAFT agents contain either a N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester moiety that can be conjugated to lysine residues, and alternatively a maleimide (MAL) or pyridyl disulfide (PDS) moiety that can be conjugated to cysteine residues. Efficiency of the bioconjugation of these polymers to bovine and avian serum albumin was investigated as a function of stoichiometry, polymer molecular weight and the presence of reducing agents. A large molar excess of polymer was required to obtain an acceptable degree of protein conjugation. However, protein modification with N-succinimidyl-S-acetylthiopropionate (SATP) to introduce sulfhydryl groups onto primary amines, significantly increased conjugation efficiency with MAL- and PDS-containing polymers.
Detail
Novel lanthanide–polymer complexes for dye-free dual modal probes for MRI and fluorescence imaging†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY01011J
High-resolution imaging is a powerful technique in theranostics and staging of tumors. Dual-modal imaging using lanthanide hybrid nanoparticles as probes has been attracting increasing attention due to their specific and intrinsic physical properties. The present work reports a novel water-soluble micelle of an amphiphilic block copolymer with diketone pendants chelating gadolinium (Gd3+) and europium (Eu3+) cations as a dual probe for magnetic resonance imaging (MRI) and fluorescence imaging for clinical detection. The Gd3+ and Eu3+ hybrid micelles have homogeneous size distribution and hydrodynamic diameters tunable between 80 and 220 nm. The macromolecular diketone ligand enhances the relaxation rate of Gd3+ and sensitizes Eu3+ luminescence efficiently. Further sensitized by the co-doped Gd3+, the Eu3+ complex exhibits a long-lived emission with a large Stokes shift. A strong red light at a wavelength of 614 nm is observed with an excitation in the range of 350 and 405 nm. Cellular uptake experiments reveal excellent biocompatibility and rapid uptake of the nanoparticles by MCF-7 cells. The robust dual-modal probes are promising in applications for early diagnosis of tumors, presurgical planning, and intraoperative fluorescence-guided surgery.
Detail
Efficient red emission from poly(vinyl butyral) films doped with a novel europium complex based on a terpyridyl ancillary ligand: synthesis, structural elucidation by Sparkle/RM1 calculation, and photophysical properties†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY01956G
A novel efficient antenna Eu-complex Eu(TTA)2Tpy-OCH3·2H2O, based on the terpyridyl derivative 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine(Tpy-OCH3) as the ancillary ligand, has been synthesized, structurally characterized, and its photophysical properties have been examined. Upon irradiation at the ligand-centered band in the range of 200–450 nm, the new Eu-complex displays bright red luminescence, irrespective of the medium. A Sparkle/RM1 calculation was utilized for predicting the ground-state geometries of this complex. Theoretical Judd–Ofelt and photoluminescence parameters, including quantum efficiency, as predicted from this model are in good agreement with the experimental values, proving the efficiency of this theoretical approach as implemented in the LUMPAC software (http://lumpac.pro.br). The kinetic scheme for modelling energy transfer processes shows that the main donor state is the ligand triplet state and that energy transfer occurs on both the 5D1 (20.7%) and 5D0 (79.3%) levels. As an integral part of this work, the synthesis, characterization, and luminescence properties of poly(vinyl butyral) (PVB) polymer films doped with the Eu-complex are also reported. After the Eu-complex Eu(TTA)2Tpy-OCH3·2H2O was doped into the PVB matrix to form the films, the PVB polymer matrix, acting as a co-sensitizer for Eu3+ ions, enhances the luminescence lifetimes and quantum efficiencies of the complex in comparison with its precursor complex. The new luminescent Eu/PVB films therefore show considerable promise for polymer light-emitting diode and active polymer optical fiber applications. To the best of our knowledge, this is the first report which studies in detail the photophysical properties of doped europium fluorescent films based on PVB as the polymer matrix.
Detail
Glycopolymer-based nanoparticles: synthesis and application
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C4PY01740D
Synthetic glycopolymers with pendent sugar moieties are able to interact with lectins as multivalent ligands in a similar manner to natural glycoproteins. Nanoparticles (NPs), due to their small size and high surface/volume ratio, lead to very different properties compared with bulk-matter, and NPs have shown great potential in nanomedicine and other biological applications. NPs with glycopolymers on the surface are one of the desirable bio-active particles and an important material to investigate. This review focuses on the synthesis of various glycopolymer-based nanoparticles via different approaches such as self-assembly and the preparation of glycopolymer-conjugated inorganic NPs, and their different applications.
Detail
Synthesis of an injectable, self-healable and dual responsive hydrogel for drug delivery and 3D cell cultivation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C6PY01704E
An injectable and self-healable hydrogel was synthesized using dynamic imine bonds as cross-links. The hydrogel was formed between glycol chitosan and a dibenzaldehyde terminated copolymer, poly(N-isopropylacrylamide)-co-poly(acrylic acid) (DF poly(NIPAM-co-AA)). The polymer gelator DF poly(NIPAM-co-AA) was synthesized by the polymerization of comonomers of NIPAM and AA using a dibenzaldehyde-terminated chain transfer agent (DF CTA). Besides its injectable and self-healable property, the hydrogel was also dual pH and temperature responsive following the properties of the polymer gelator, DF poly(NIPAM-co-AA). Drug-loaded hydrogels showed distinct release behaviours responsive to the surroundings of varied pH values and temperatures. Being non-cytotoxic, the hydrogel was also successfully applied for 3D cell cultivation of L929 cells, revealing the hydrogel's potential applications as carriers in drug delivery and cell therapy systems.
Detail
Glyconanoparticles and their interactions with lectins
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY00089K
Recent progress in nanobiotechnology has allowed the use of glycans and their conjugates as biofunctional molecules for many biological and biomedical applications. Therefore, specific interactions of carbohydrate-binding proteins (lectins) are continuously being elucidated for a deep understanding of their functions and the precise mechanism of their association with specific ligands. New generations of glyconanoparticles with outstanding features that present carbohydrates in a multivalent manner and locally in high concentrations have been showing promise of establishing the glycan code and functioning as a glycan mimic. In the first part of this review article, different types of lectins have been summarised and their main properties highlighted. In the second part, recent successful examples of glyconanoparticles formed of synthetic polymers and in most cases, conjugated with metals, have been discussed in terms of their synthesis and interactions with lectins.
Detail
Fabrication of honeycomb films from highly functional dendritic structures: electrostatic force driven immobilization of biomolecules
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C6PY00601A
Herein we report the preparation of honeycomb porous films for selective immobilization of biomolecules via the breath figure technique, a water-assisted micropatterning method. In particular, porous films are obtained from polymeric blends composed of high molecular weight polystyrene as the major component and an oligoglycerol based dendron covalently bonded to a hydrophobic polystyrene chain as the minor constituent. The multivalent dendritic architecture presents a well-defined molecular structure with controlled glycine arrays on their surfaces. Due to the mechanism of the breath figure formation, the resulting films exhibit an especial chemical distribution at the surfaces, in which the dendritic functional polymer is located preferentially in the interior of the pores while the rest of the polymer surface is mainly formed by the high molecular weight polystyrene. The high amount of amine functional groups inside the pores allowed the specific immobilization of biomolecules into the cavities by electrostatic interactions. In particular, the protein bovine serum albumin (BSA) and a DNA sequence were attached onto the films as a proof of concept. Besides, it was demonstrated that the density of biomolecules immobilized can be easily tuned by varying the content of the dendritic functional polymer in the film. These unique characteristics open new alternatives for the use of these platforms in biorelated applications including bio-recognition processes, or the understanding of cell–protein and even cell–DNA interactions on biofunctional microstructured polymeric supports.
Detail
Synthesis and investigation of a novel luminous hydrogel†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C6PY00749J
A novel europium-containing luminescent hydrogel was designed and synthesized through free radical copolymerization and ester hydrolysis. A Eu-organic complex containing polymeric reactivity groups (Eu(DBM)2(Phen)(MA)) was synthesized and polymerized with vinyl acetate (VAc). Then, the obtained polymer poly (VAc-co-Eu(DBM)2(Phen)(MA)) was hydrolyzed to become Eu-containing poly (VA-co-Eu(DBM)2(Phen)(MA)) under alkaline conditions. Eu-containing poly (VA-co-Eu(DBM)2(Phen)(MA))s were prepared with different proportions of Eu3+, and their spectroscopic properties were investigated in detail. Polymer films with the optimum composition exhibited narrow fluorescence emission, hydrophilic properties, good thermal stability (Td: up to 232 °C), and solvent resistance after cross-linking.
Detail
Multifaceted glycodendrimers with programmable bioactivity through convergent, divergent, and accelerated approaches using polyfunctional cyclotriphosphazenes†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY01283J
We report the sequential construction of a set of multivalent structures using cyclotriphosphazene (CTP) units, which were extensively used as primary or secondary cores implementing branching. The utilization of classical convergent and divergent approaches, together with accelerated dendritic strategies comprising orthogonal sequences, double-exponential and double-stage methodologies will be documented and discussed. Straightforward generation of non-conventional glycodendritic systems with surfaces rich in selectable headgroups, despite a low number of dendrimer generation, was achieved with the efficient assembly of highly functionalized AB3 and AB5 nanosynthons. The versatility of the methodology allowed access to a wide variety of structurally diversified platforms. The synthesis was completed by peripheral functionalization with spacered saccharides. The resulting architectures can be drawn as classical globular topologies, also dumbbell shapes and “onion peel” design, referred to as hypercores, wedged hypermonomers, glycoclusters, and glycodendrimers. The convenient implementation of controlled topological diversification is considered instrumental for providing sensitive and potent tools to delineate rules for structure–activity relationships in carbohydrate–protein (lectin) interactions, with possibility to tailor size, valency, ligand density, and topology. To illustrate the applicability of this approach for construction of biologically active glycoconjugates, competitive surface plasmon resonance studies were performed with a bacterial virulence factor and a human adhesion/growth-regulatory lectin and showed multivalent effects.
Detail
Chelation-assisted CuAAC in star-shaped polymers enables fast self-healing at low temperatures†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY01818H
The achievement of self-healing (SH) under ambient conditions (low temperature, no external input of energy) still presents a significant area of research, and is strongly linked to fast and efficient cross-linking reactions. We investigate here fast cross-linking reactions of star-shaped polymers containing copper chelating moieties (picolinazide) at the end of each arm, able to promote a “click”-reaction through chelation of the Cu(I)-catalyst and thus strongly increasing cross-linking rates. The synthetic preparation and cross-linking kinetics of a low molecular weight model system (p-carboxylic-acid-methylester-picolinazide and phenylacetylene) were investigated by utilizing different catalysts (CuBr, CuBr(PPh3)3, Cu(MeCN)4PF6 and CuOAc) and applying in situ NMR experiments. The most efficient catalyst systems (CuBr, CuBr(PPh3)3, CuF(PPH3)3) were used to monitor the cross-linking of three-arm star polymers bearing the carboxylic acid-methylester-picolinazide moiety on each arm via melt-rheology studies, in turn enabling self-healing. The complete cross-linking of the components can be observed within 71 minutes even at low temperatures (10 °C), thus generating a highly efficient low-temperature SH-system. Self-healing of a polymeric material at room temperature was demonstrated, consisting of a star-shaped picolinazido-telechelic PIB, an encapsulated multivalent alkyne embedded within a high molecular-weight PIB matrix, together with CuBr(PPh3)3 and a fluorogenic dye, the latter acting as sensing tool for the proceeding click network formation. A damage-induced increase in the fluorescence intensity due to the click activation of the fluorogenic dye at room-temperature and the formation of a polymer network was thus proven. We envision that this highly enhanced cross-linking speed will facilitate applications of self-healing polymers under low temperature conditions.
Detail
Phenylboronic acid-based amphiphilic glycopolymeric nanocarriers for in vivo insulin delivery
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C6PY00131A
Diabetes mellitus, a disorder of glucose regulation, is a global burden affecting millions of people across the world. Oral delivery offers a comfortable and physiologically acceptable way to administer insulin to diabetic patients. However, insulin is a protein, which tends to be degraded by enzymes at the gastrointestinal level and shows low bioavailability via an oral route. Here, to investigate a system that is capable of protecting insulin from being damaged and consistently delivering insulin in response to glucose level changes, we prepared amphiphilic glycopolymer poly(D-gluconamidoethyl methacrylate-random-3-acrylamidophenylboronic acid) (p(GAMA-r-AAPBA)), and the glycopolymer assembled into nanoparticles with a narrow size distribution. Insulin was efficiently encapsulated into nanoparticles with a loading capacity up to 11%. An insulin release experiment revealed that the insulin release could be controlled by modifying the composition of glycopolymers and changing the glucose medium. Cell viability showed that p(GAMA-r-AAPBA) nanoparticles had good cytocompatibility. Moreover, a 2-deoxy-[3H] D-glucose (2-DOG) uptake measurement indicated that insulin-loaded nanoparticles had the same physiological function as insulin. A western blot analysis and an immunofluorescence assay revealed that compared to conventional insulin, insulin released from nanoparticles has an identical hypoglycemic mechanism that increased the translocation of glucose transporter type 4 (Glut4) to the plasma membrane. Importantly, there was a significant decrease in blood glucose levels after the oral administration of insulin-loaded p(GAMA-r-AAPBA) nanoparticles to diabetic rats. Therefore, p(GAMA-r-AAPBA) nanoparticles have the potential to be applied as an oral delivery system for proteins and peptides.
Detail
Asymmetric Michael addition in an aqueous environment with the assistance of optically active hyperbranched polymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C7PY00036G
Herein, we report a novel category of optically active hyperbranched polymers (HBPs) that can serve as a recyclable chiral host platform to promote the asymmetric Michael addition reactions in aqueous environments. The chiral hydrophobic cavities within the HBPs provide a chiral microenvironment for the asymmetric Michael addition with a high product yield of up to 89% and satisfactory enantioselectivity. HBPs-6 (prepared with pure D-type chiral monomer) and quinine can work together in a synergistic way, which leads to an enhancement in catalytic stereoselectivity. However, for HBPs-1 (prepared with pure L-type chiral monomer), the catalytic stereoselectivity of quinine within the L-type chiral hydrophobic cavities is slightly suppressed since the quinine units are very likely to be shielded by the polymer chains. The present study not only provides a catalyst scaffold to achieve high yield and enantioselectivity for the asymmetric Michael addition in aqueous environments, but also is of great fundamental value for the rational design of artificial synthetic materials in approximating enzymes.
Detail
Investigation into the mechanism of photo-mediated RAFT polymerization involving the reversible photolysis of the chain-transfer agent†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C6PY02220K
A new dithiocarbamate with a N-carbazole Z group is synthesized and investigated as a chain-transfer agent (CTA) in a photo-mediated RAFT polymerization mechanism involving its partial and reversible photolysis. Excellent control of the polymerization of butyl acrylate is observed using LEDs as light sources emitting either in the blue or green wavelength domain. As a photo-mediated reversible deactivation radical polymerization (RDRP) mechanism, the polymerization can be easily stopped or reinitiated by simply switching off or on the light source. This behavior is exploited for subsequent chain-extensions of macroCTAs. A simple kinetic modeling is then proposed, which can support the trends observed experimentally, such as the effects of light intensity and wavelength on the apparent polymerization rate. The developed equation suggests also ways to improve the control of the polymerization by playing on the photolysis pseudo-equilibrium, while underlying the importance of the quantum yield of photodissociation of the CTA.
Detail
Scandium-catalyzed copolymerization of myrcene with ethylene and propylene: convenient syntheses of versatile functionalized polyolefins†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY00039E
The copolymerization of myrcene with ethylene and propylene using half-sandwich scandium complexes bearing various auxiliary ligands has been examined. In the copolymerization of myrcene with ethylene, the THF-free aminobenzyl scandium complex bearing a relatively small cyclopentadienyl ligand (C5H5)Sc(CH2C6H4NMe2-o)2 (1) afforded diblock myrcene–ethylene copolymers with a high myrcene content and predominant cis-1,4-structure, whereas the analogous scandium complex with a larger cyclopentadienyl ligand (C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2 (2) afforded multiblock myrcene–ethylene copolymers with different myrcene contents and a predominant 3,4-structure. In contrast, the THF-containing trimethylsilylmethyl scandium complex (C5Me4SiMe3)Sc(CH2SiMe3)2(THF) (3) afforded alternating myrcene–ethylene copolymers on using a sufficient amount of myrcene. More remarkably, the terpolymerization of myrcene with ethylene and propylene has also been realized using a scandium complex 3, yielding a new family of myrcene-based ethylene–propylene–diene rubbers (EPDM) with versatile CC double bonds in the main and side chains. By efficiently transforming the CC double bonds of the resulting myrcene-based EPDM into other polar groups, versatile functionalized polyolefins such as thioacetic acid, sulfoacid, and epoxidized, hydroxylated–chlorinated and furan functionalized polyolefins were obtained.
Detail
Multivalent polyrotaxane vectors as adaptive cargo complexes for gene therapy†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C7PY01256J
This paper describes the philosophy to design, and a procedure to construct polyrotaxane-type gene carriers, together with the proof of their ability to conjunctively cooperate in order to generate cargo-complexes with dsDNA, able to efficiently transfect cultured cells. The main feature of these entities is their functionality as a cargo-complex that chemomimic the histones, and morphomimic the nucleosome. The polyrotaxane contains a PEG axle end-capped with silatrane cages, allowing the threading of nine cyclodextrin units, functionalized with polyethylenimines (PEI, 2 kDa). The obtained ROT-PEI multivalent architecture is similar to a giant PEI polycation, but devoid of the toxicity of large PEIs. To increase the cargo-complexes’ versatility and to reduce their cytotoxicity, the study has been complemented with two other types of carriers: (i) including a mixture of PEI and short PEG molecules (ROT-PEI-PEG750), and (ii) with PEI branches post-decorated with guanidine or arginine (ROT-PEI-G; ROT-PEI-Arg). The molecular geometry and the overall interactions of the synthesized carriers were investigated in silico. The experimental DNA binding capacity of these carriers in relationship with size, morphology and electrical charge was evaluated. The in vitro tests, showing the cytotoxicity and transfection efficiency of the investigated carriers, provided new information on gene vector design.
Detail
10492
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/py
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Full papers Reviews Minireviews Comments and Replies Perspectives